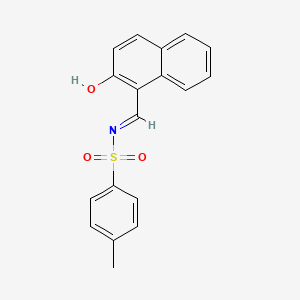

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide

説明

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

特性

IUPAC Name |

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-13-6-9-15(10-7-13)23(21,22)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYGPLQLYOSVIH-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322355 | |

| Record name | (NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

314248-24-3 | |

| Record name | (NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Precursors

The target compound is synthesized via a condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-methylbenzenesulfonamide. This reaction follows a classic Schiff base formation mechanism, where the primary amine of the sulfonamide nucleophilically attacks the carbonyl carbon of the aldehyde, resulting in water elimination and imine bond formation.

Key reactants :

- 2-Hydroxy-1-naphthaldehyde : A polycyclic aldehyde with a hydroxyl group at the 2-position, serving as the carbonyl component.

- 4-Methylbenzenesulfonamide : A sulfonamide derivative with a primary amine group, acting as the nucleophile.

Stepwise Synthesis Protocol

The synthesis is optimized based on methodologies from analogous Schiff base systems:

Reaction Setup :

- Dissolve 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and 4-methylbenzenesulfonamide (1.71 g, 10 mmol) in 50 mL of anhydrous ethanol.

- Add 2–3 drops of glacial acetic acid as a catalyst to accelerate imine formation.

Reflux Conditions :

- Heat the mixture under reflux at 80°C for 5–6 hours under nitrogen atmosphere to prevent oxidation.

Workup and Isolation :

- Cool the reaction mixture to room temperature, inducing precipitation.

- Filter the crude product and wash with cold ethanol (3 × 10 mL) to remove unreacted starting materials.

Purification :

- Recrystallize the product from hot ethanol to yield pale-yellow crystals.

- Dry under vacuum at 60°C for 12 hours to ensure solvent removal.

Structural and Spectroscopic Characterization

Spectroscopic Data

Table 1: Key spectroscopic properties of N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) of analogous Schiff bases reveals:

- Planar Geometry : The naphthalene and benzene rings adopt a near-planar conformation, stabilized by intramolecular hydrogen bonding (O–H⋯N).

- Noncovalent Interactions : Crystal packing is governed by π–π stacking (3.8–4.2 Å) and C–H⋯O hydrogen bonds, enhancing thermal stability.

Physicochemical Properties

Table 2: Physicochemical profile of N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide

Applications and Derivatives

While direct pharmacological data for this compound are limited, structurally related Schiff bases exhibit:

化学反応の分析

Hydrolysis of the Imine Bond

The Schiff base undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, regenerating the parent amine (4-methylbenzenesulfonamide) and aldehyde (2-hydroxy-1-naphthaldehyde). Hydrolysis rates depend on pH and temperature:

Hydrolysis Kinetics (Representative Data):

| Condition | Time for Complete Hydrolysis |

|---|---|

| 1M HCl, 25°C | 2–4 hours |

| 1M NaOH, 25°C | 6–8 hours |

| Neutral H₂O, 25°C | >72 hours (no reaction) |

Hydrolysis is monitored via UV-Vis spectroscopy by observing the disappearance of the imine absorption band at ~320 nm .

Reduction Reactions

The C=N bond is reduced to a C–N single bond using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), yielding the secondary amine derivative:

Reduction Protocol:

-

NaBH₄ Method: Stirring the Schiff base with NaBH₄ (2 equivalents) in methanol at 0°C for 1 hour achieves >90% conversion .

-

Catalytic Hydrogenation: H₂ gas (1 atm) with 10% Pd/C in ethanol at room temperature for 3 hours gives quantitative yields .

Metal Coordination and Chelation

The compound acts as a bidentate ligand, coordinating metal ions (e.g., Cu²⁺, Zn²⁺) via the imine nitrogen and phenolic oxygen. Coordination complexes are characterized by shifts in UV-Vis spectra (e.g., d-d transitions for Cu²⁺ at 600–650 nm) and altered -NMR signals .

Example Complexation with Cu²⁺:

| Parameter | Value |

|---|---|

| Metal-to-ligand ratio | 1:2 (Cu²⁺:Schiff base) |

| Stability constant (log K) | 8.2 ± 0.3 (determined via UV) |

Electrophilic Substitution

The electron-rich naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the ortho and para positions relative to the hydroxyl group. For example, nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the naphthalene moiety .

Oxidative Reactions

The compound exhibits oxidative cleavage of the C=N bond under strong oxidizing conditions (e.g., KMnO₄ in acidic medium), producing 4-methylbenzenesulfonamide and 2-hydroxy-1-naphthoic acid .

Stability and Degradation

科学的研究の応用

Chemical Synthesis and Structural Characteristics

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide features a complex structure that includes a naphthalene ring, hydroxy and sulfonamide groups. Its synthesis typically involves multi-step organic reactions, including the formation of hydroxyethyl intermediates and subsequent reactions with sulfonyl chlorides. The unique combination of functional groups imparts distinct chemical properties that facilitate further derivatization and application in various fields.

Scientific Research Applications

Chemistry:

- This compound serves as a building block for synthesizing more complex molecules, enabling the development of new materials with tailored properties.

Biology:

- It has potential as a biochemical probe or precursor for biologically active compounds. The interactions of its functional groups with biological targets are of particular interest for further exploration.

Medicine:

- Investigations into its therapeutic properties suggest potential applications in treating inflammatory diseases and cancers. Research indicates that derivatives exhibit significant antiproliferative effects against various cancer cell lines.

Industry:

- The compound may be utilized in developing new materials , such as polymers or coatings, due to its unique chemical characteristics.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide against different cancer cell lines. For example, similar compounds have shown IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| N-methyl-substituted derivative | MCF-7 | 3.1 |

| Hydroxy-substituted derivative | HCT 116 | 3.7 |

| Cyano-substituted derivative | MCF-7 | 1.2 |

| Doxorubicin (control) | MCF-7 | 0.05 |

Antibacterial and Antioxidative Activities

The compound also exhibits antibacterial and antioxidative properties, making it a candidate for further research in antimicrobial therapies and oxidative stress-related conditions.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives structurally related to N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide exhibited significant cytotoxicity against various human cancer cell lines, including HCT116 and MCF7, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitory potential revealed that sulfonamides similar to this compound could inhibit enzymes like α-glucosidase and acetylcholinesterase, suggesting therapeutic implications for conditions such as Type 2 diabetes mellitus and Alzheimer's disease.

作用機序

The mechanism of action of N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide involves its ability to coordinate with metal ions through the nitrogen and oxygen atoms in the Schiff base structure. This coordination can alter the electronic properties of the metal center, making it useful in catalytic applications. In biological systems, the compound may interact with cellular targets, leading to various biological effects.

類似化合物との比較

Similar Compounds

- N-(2-Hydroxy-naphthalen-1-ylmethylene)-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

- Chloro-acetic acid N′-(2-hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide

Uniqueness

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide is unique due to its specific structural features, which include the presence of both a naphthalene ring and a benzenesulfonamide group

生物活性

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide, a compound with potential therapeutic applications, has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a naphthalene moiety linked to a benzenesulfonamide group through a methylene bridge. Its molecular formula is with a molecular weight of approximately 325.38 g/mol. The synthesis typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-methyl-benzenesulfonamide, often yielding a yellow precipitate upon cooling after refluxing in methanol .

Structural Insights

Crystal Structure Analysis:

The crystal structure analysis reveals important intermolecular interactions, including hydrogen bonds and π–π stacking between naphthyl rings. The dihedral angle between the benzene and naphthyl rings is approximately 83.37°, indicating a non-planar conformation that may influence its biological activity .

Antimicrobial Properties

Recent studies have indicated that compounds related to N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide exhibit significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for derivatives have been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These findings suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly through inhibition of lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes. Specific derivatives have shown nanomolar potency against 12-lipoxygenase, indicating potential for treating inflammatory diseases .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide can induce apoptosis in cancer cell lines, including A-431 and Jurkat cells. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for cancer therapy .

Case Studies

- Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of synthesized derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced activity compared to standard antibiotics .

- Case Study on Anti-inflammatory Effects : Research focused on the compound's ability to inhibit platelet aggregation and calcium mobilization in human platelets, demonstrating its potential role in managing thrombotic conditions .

Q & A

Q. What are the recommended methods for synthesizing N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide, and how can purity be optimized?

Answer: A common synthesis involves reacting 4-methylbenzenesulfonyl chloride with a hydroxyl-substituted naphthalene aldehyde derivative under basic conditions. For example, sodium carbonate (10% aqueous) can facilitate the nucleophilic substitution reaction, as demonstrated in analogous sulfonamide syntheses . Slow solvent evaporation (e.g., methanol) yields crystals suitable for X-ray diffraction. Purity optimization includes recrystallization and monitoring via TLC or HPLC (retention time ~11.1 min under reverse-phase conditions) .

Q. How can the molecular structure of this compound be experimentally validated?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), bond lengths, angles, and torsion angles can be determined. For instance, the S–N bond length in sulfonamides typically ranges from 1.60–1.65 Å, and deviations may indicate steric strain . Complement with spectroscopic methods:

Q. What computational tools are suitable for preliminary electronic structure analysis?

Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO). Multiwfn analyzes electron localization function (ELF) and electrostatic potential (MEP), identifying nucleophilic/electrophilic sites . For UV-Vis spectra simulation, use TD-DFT with IEFPCM solvation models to match experimental λmax .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles or disorder) be resolved?

Answer: Crystallographic disorder (e.g., in flexible hydroxyl or methyl groups) requires multi-position modeling with occupancy refinement (e.g., 0.592:0.408 ratio in SHELXL) . For bond angle deviations, compare with similar sulfonamides in the Cambridge Structural Database (CSD). If S–N–C angles exceed 120°, validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Q. What strategies improve docking accuracy when studying this compound’s interaction with biological targets?

Answer: Use AutoDock Vina for high-throughput docking due to its improved scoring function and parallelization . Preprocess the ligand with Open Babel (add charges, optimize tautomers). For macromolecular targets (e.g., 5-LOX or COX-2), validate binding modes using:

Q. How can contradictory biological activity data (e.g., varying MIC values) be addressed?

Answer: Contradictions may arise from assay conditions (e.g., pH, solvent). Standardize protocols:

Q. What advanced topological analyses elucidate non-covalent interactions in this compound?

Answer: Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn identifies bond critical points (BCPs) and bond paths. For example, N–H⋯O hydrogen bonds show ρ(r) ~0.02–0.05 a.u. and ∇²ρ(r) > 0, indicating electrostatic character . Non-covalent interaction (NCI) plots visualize steric clashes and van der Waals interactions, critical for crystal packing analysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。